molecular formula C14H18FNO B14383984 4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine CAS No. 88536-13-4

4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine

Cat. No.: B14383984
CAS No.: 88536-13-4
M. Wt: 235.30 g/mol
InChI Key: UFWWCMAFOVQUDB-UHFFFAOYSA-N
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Description

4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a 4-fluorophenyl group through a prop-2-en-1-yl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-(4-fluorophenyl)prop-2-en-1-ol, which is then reacted with piperidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-{[3-(4-fluorophenyl)prop-2-en-1-yl]oxy}piperidin-2-one, while reduction may produce this compound .

Scientific Research Applications

4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents on the phenyl ring or the piperidine ring itself. Examples include:

Uniqueness

The uniqueness of 4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications .

Properties

CAS No.

88536-13-4

Molecular Formula

C14H18FNO

Molecular Weight

235.30 g/mol

IUPAC Name

4-[3-(4-fluorophenyl)prop-2-enoxy]piperidine

InChI

InChI=1S/C14H18FNO/c15-13-5-3-12(4-6-13)2-1-11-17-14-7-9-16-10-8-14/h1-6,14,16H,7-11H2

InChI Key

UFWWCMAFOVQUDB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC=CC2=CC=C(C=C2)F

Origin of Product

United States

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